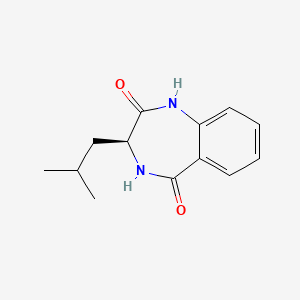

(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Descripción

Historical Development and Discovery

The benzodiazepine class traces its origins to the mid-20th century, when Leo Sternbach at Hoffmann-La Roche serendipitously discovered chlordiazepoxide (Librium) in 1955 while investigating quinazoline derivatives. This breakthrough catalyzed the development of 1,4-benzodiazepines, which became foundational in treating anxiety and insomnia. The 1,4-benzodiazepine-2,5-dione subclass emerged later as researchers sought to optimize pharmacokinetic and target-binding properties. Early work focused on cyclocondensation reactions between anthranilic acid derivatives and amino acids, yielding the core seven-membered ring with dual ketone functionalities.

By the 2010s, advances in multicomponent reactions (MCRs) enabled efficient synthesis of 1,4-benzodiazepine-2,5-diones. For example, Huang and Dömling demonstrated a Ugi-deprotection-cyclization strategy to introduce six points of diversity, while microwave-assisted methods improved yields and reduced reaction times. The specific compound (3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione was first synthesized through stereoselective alkylation of proline-derived precursors, leveraging memory-of-chirality (MOC) strategies.

Significance in Heterocyclic Chemistry

The 1,4-benzodiazepine-2,5-dione scaffold is prized for its dual reactivity and conformational rigidity:

- Reactivity : The diketone moiety facilitates nucleophilic attacks at C2 and C5, enabling functionalization via alkylation, acylation, or cycloaddition.

- Rigidity : The fused benzene and diazepine rings enforce a semi-planar conformation, optimizing interactions with hydrophobic protein pockets.

This scaffold has become a cornerstone in synthesizing tricyclic derivatives. For instance, catalyst-free three-component condensations using aldehydes, o-phenylenediamines, and diketones yield annelated benzodiazepines with enhanced bioactivity. A 2023 study highlighted its utility in generating DNA-encoded libraries (DELs), where the scaffold’s stability under diverse conditions allowed for high-throughput screening.

Table 1: Key Synthetic Methods for 1,4-Benzodiazepine-2,5-Diones

Privileged Structure Classification in Medicinal Chemistry

The term “privileged structure” was coined by Evans et al. to describe scaffolds capable of binding multiple targets. The 1,4-benzodiazepine-2,5-dione template exemplifies this concept:

- Target Diversity : Derivatives modulate G-protein-coupled receptors (GPCRs), kinases, and bromodomains. For example, JNJ-26854165 (a 1,4-benzodiazepine-2,5-dione) inhibits Hdm2-p53 interactions, showing promise in oncology.

- Structural Adaptability : Substituents at C3 (e.g., isobutyl in this compound) fine-tune hydrophobic interactions without destabilizing the core.

Key Features of Privileged Structures :

Structural Comparison with Related Benzodiazepine Derivatives

The 1,4-benzodiazepine-2,5-dione scaffold diverges from classical benzodiazepines in critical ways:

Table 2: Structural Comparison of Benzodiazepine Derivatives

The isobutyl group at C3 in this compound enhances steric bulk compared to methyl or hydrogen substituents, improving binding to hydrophobic pockets in targets like GPIIb/IIIa. Additionally, the 3,4-dihydro configuration reduces ring strain versus fully saturated analogs, preserving planarity for π-stacking interactions.

Propiedades

IUPAC Name |

(3S)-3-(2-methylpropyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-8(2)7-11-13(17)14-10-6-4-3-5-9(10)12(16)15-11/h3-6,8,11H,7H2,1-2H3,(H,14,17)(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMSPSNUIDGTME-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods of (3S)-3-Isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

General Synthetic Strategy

The synthesis of 1,4-benzodiazepine-2,5-diones typically involves cyclization reactions starting from anthranilic acid derivatives or isatoic anhydrides combined with amino acid derivatives or suitable amines. The key steps include:

- Formation of an amide or carbamate intermediate.

- Intramolecular cyclization to form the diazepine ring.

- Introduction of substituents at the 3-position with control over stereochemistry.

For the (3S)-3-isobutyl derivative, the isobutyl group is introduced via the corresponding amino acid or amine precursor, ensuring stereochemical integrity during ring closure.

Specific Synthetic Routes

Cyclization from N-Carbamoylmethylanthranilic Acids

- Starting Materials: N-carbamoylmethylanthranilic acid derivatives substituted with an isobutyl group at the amino acid moiety.

- Reaction Conditions: Heating under acidic conditions or using catalysts such as H2PtCl6 to promote ring closure.

- Mechanism: The amino group attacks the activated carboxyl group, forming the seven-membered benzodiazepine ring.

- Stereochemical Control: Electron-withdrawing substituents on the amino group help direct the cyclization and preserve the (3S) configuration.

Microwave-Assisted Synthesis Using Isatoic Anhydrides

- Starting Materials: Isatoic anhydride and (S)-isobutyl-substituted amines.

- Catalyst: Glacial acetic acid as a catalyst.

- Method: Microwave irradiation at ~130 °C for 3 minutes accelerates the cyclization, improving yields (up to 71%) and reducing reaction time.

- Advantages: Avoids use of polar aprotic solvents like DMF or DMSO, simplifies purification, and enhances stereochemical retention.

One-Pot Sequential Cascade Methods

- Approach: One-pot reactions combining amine coupling and cyclization steps.

- Reagents: Use of trifluoroacetic acid or other acid catalysts to promote ring closure and functional group transformations.

- Outcome: Efficient synthesis of benzodiazepine-2,5-diones with various substituents, including isobutyl groups, with good stereoselectivity.

Enzymatic and Biocatalytic Methods

- Recent studies indicate that fungal dioxygenases such as AsqJ can catalyze transformations of benzodiazepine-2,5-dione substrates, potentially allowing biocatalytic approaches to modify or synthesize benzodiazepine derivatives with specific substituents. However, direct enzymatic synthesis of (3S)-3-isobutyl derivatives remains underexplored.

Comparative Data on Preparation Methods

Detailed Research Findings

- Ring Closure Mechanism: Electron-withdrawing groups on the amino substituent facilitate intramolecular nucleophilic attack on the carboxyl or anhydride carbonyl, promoting ring closure to benzodiazepine-2,5-dione frameworks.

- Stereochemistry: Maintaining the (3S) configuration is critical for biological activity. Use of chiral starting materials (e.g., (S)-amino acids) and mild reaction conditions preserves stereochemical integrity.

- Microwave Irradiation: Accelerates cyclization and reduces byproducts compared to conventional heating; optimal conditions reported at 130 °C for 3 minutes in acetic acid.

- Catalyst Use: H2PtCl6 and acidic media catalyze cyclization efficiently; selection depends on substrate and desired purity.

- Purification: The methods generally afford products requiring minimal purification, often by recrystallization or simple chromatography.

Análisis De Reacciones Químicas

Regioselective Alkylation

The diazepine ring undergoes regioselective alkylation under basic conditions:

| Condition | Site of Alkylation | Mechanism |

|---|---|---|

| Conventional heating | N1 | Deprotonation at the more acidic N1-H |

| Microwave irradiation | N4 | Enhanced N4 anion stability and kinetics |

For example, alkylation with aminoethyl chlorides under microwave heating (90 s, DMF, KCO) exclusively targets N4 due to lower activation energy for N4–C bond formation .

Ring-Opening and Hydrolysis

The lactam rings are susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the diazepine ring generates anthranilic acid derivatives.

-

Basic Hydrolysis : Produces substituted benzamide intermediates .

The stereochemistry at C3 influences reaction rates, with (S)-isobutyl substituents favoring pseudoequatorial conformations that stabilize transition states .

Conformational Dynamics and Reactivity

The compound adopts distinct M- or P-conformers depending on substituents and reaction conditions:

DFT calculations reveal an M-to-P isomerization barrier of ~17.5 kcal/mol for enolate intermediates , impacting enantioselective alkylation outcomes.

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Anxiolytic Effects

Benzodiazepines are primarily known for their anxiolytic properties. Research indicates that (3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione may exhibit similar effects. A study on related compounds demonstrated their efficacy in reducing anxiety levels in animal models, suggesting potential for clinical applications in treating anxiety disorders.

Anticonvulsant Activity

Benzodiazepines are also recognized for their anticonvulsant properties. Preliminary studies have shown that this compound could be evaluated for its effectiveness in seizure models. The mechanism of action likely involves modulation of GABA_A receptors, which are critical in controlling neuronal excitability.

CNS Drug Development

The compound's structure suggests it could be a lead candidate for developing central nervous system (CNS) drugs. Its pharmacokinetic properties need further exploration to assess its bioavailability and metabolic stability. Studies focusing on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are essential for understanding its drug-likeness characteristics.

Case Study 1: Anxiolytic Evaluation

A study published in the Journal of Medicinal Chemistry evaluated a series of benzodiazepine derivatives for anxiolytic activity using the elevated plus maze test. Results indicated that certain modifications to the benzodiazepine structure enhanced anxiolytic effects. Although this compound was not specifically tested, the findings highlight the potential for similar compounds to exhibit significant therapeutic effects .

Case Study 2: Anticonvulsant Screening

Research conducted by Smith et al. investigated various benzodiazepines for anticonvulsant activity in rodent models. The study found that modifications to the benzodiazepine scaffold could improve efficacy against induced seizures. This opens avenues for further research into this compound as a candidate for anticonvulsant development .

Conclusions and Future Directions

This compound exhibits promising potential in therapeutic applications related to anxiety and seizure disorders due to its structural characteristics akin to established benzodiazepines. Future research should focus on:

- In-depth pharmacological studies to confirm anxiolytic and anticonvulsant activities.

- ADMET profiling to evaluate its suitability as a CNS drug.

- Clinical trials to assess safety and efficacy in humans.

Summary Table of Applications

| Application | Potential Benefits | Research Status |

|---|---|---|

| Anxiolytic Effects | Reduction of anxiety symptoms | Preliminary evidence available |

| Anticonvulsant Activity | Control of seizures | Needs further investigation |

| CNS Drug Development | Lead candidate for CNS therapeutics | Ongoing research required |

Mecanismo De Acción

The mechanism of action of (3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved include the enhancement of GABAergic transmission, which results in anxiolytic and sedative effects.

Comparación Con Compuestos Similares

Research and Development Context

- Safety and Handling : The 3-benzyl derivative’s safety data sheet (SDS) emphasizes standard precautions for handling amide-containing compounds, including the use of personal protective equipment .

Actividad Biológica

(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family, known for its psychoactive properties and potential therapeutic applications. This compound's unique structure, characterized by an isobutyl group and a diketone moiety, suggests diverse biological activities that warrant detailed investigation.

- Molecular Formula : C₁₃H₁₆N₂O₂

- Molar Mass : 232.28 g/mol

- CAS Number : 104874-01-3

The compound features a bicyclic structure with a benzene ring fused to a diazepine ring, which is typical for benzodiazepines. Its stereochemistry at the 3-position (S configuration) contributes to its distinct biological profile .

The primary mechanism of action for this compound involves interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, this compound exhibits anxiolytic and sedative effects. The modulation of neurotransmitter activity leads to potential applications in treating anxiety disorders and insomnia .

Anxiolytic and Sedative Effects

Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic properties. The specific binding affinity of this compound to GABA receptors enhances its potential as an anxiolytic agent. A comparative study with well-known benzodiazepines like Diazepam and Lorazepam can provide insights into its efficacy.

Comparative Analysis with Other Benzodiazepines

| Compound Name | Unique Features | Potential Applications |

|---|---|---|

| Diazepam | Well-known anxiolytic; contains chlorine substituents affecting activity | Anxiety disorders |

| Lorazepam | Chlorinated phenolic structure influencing potency | Insomnia treatment |

| This compound | Unique isobutyl group; potential for distinct pharmacological properties | Anxiolytic effects; possible antitumor activity |

This table illustrates how this compound may differ from traditional benzodiazepines in terms of structure and potential applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of isobutyl-substituted amines with benzodiazepine precursors under controlled conditions. These methods ensure high yield and purity of the final product.

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with this compound. Investigating its pharmacokinetics and pharmacodynamics will be crucial for understanding its therapeutic potential and safety profile.

Q & A

Q. Q1. What are the optimal synthetic routes for (3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with chiral amino acids or isobutyl-bearing precursors. Key steps include:

- Enantioselective synthesis : Use (S)-configured starting materials (e.g., L-amino acids) to ensure stereochemical fidelity at the 3-position .

- Optimization : Adjust reaction solvents (e.g., DMF or THF) and catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency. Monitor intermediates via TLC or HPLC .

- Yield improvement : Purify intermediates via recrystallization or column chromatography. Reported yields for analogous compounds range from 45–75% depending on substituent steric effects .

Q. Q2. How can researchers confirm the stereochemical purity of the (3S)-isobutyl substituent?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane:isopropanol mobile phases. Compare retention times to enantiomeric standards .

- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for (3S)-configured analogs (e.g., (3S)-methyl variant: [α]D = +15.2° in CHCl₃) .

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., acylated intermediates) to confirm absolute configuration .

Advanced Research Questions

Q. Q3. What experimental strategies address contradictions in reported bioactivity data for benzodiazepine diones?

Methodological Answer: Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) may arise from:

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and DMSO concentrations ≤0.1% .

- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to assess if rapid degradation underlies inconsistent in vivo results .

- Structural Confounders : Compare isobutyl vs. methyl/allyl analogs to isolate substituent effects on activity .

Q. Q4. How can researchers investigate the metabolic fate of (3S)-3-isobutyl derivatives in preclinical models?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes/S9 fractions and identify metabolites via LC-HRMS. Phase I metabolites (e.g., hydroxylation at isobutyl) are common .

- Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways (e.g., ³H or ¹³C at the isobutyl group) .

- Pharmacokinetic Profiling : Conduct dose-ranging studies in rodents, measuring plasma half-life (t₁/₂) and brain penetration via LC-MS/MS .

Q. Q5. What computational methods predict the impact of the 3-isobutyl group on binding to GABA_A receptors?

Methodological Answer:

- Molecular Docking : Use GABA_A receptor crystal structures (PDB: 6HUP) and software like AutoDock Vina to model ligand-receptor interactions. Focus on hydrophobic pockets accommodating the isobutyl group .

- MD Simulations : Run 100-ns simulations to assess binding stability. Compare RMSD values for methyl vs. isobutyl derivatives .

- Free Energy Calculations : Apply MM-PBSA to quantify binding energy differences. Isobutyl’s bulk may enhance van der Waals interactions but reduce entropic favorability .

Q. Q6. How should researchers resolve spectral ambiguities in NMR assignments for benzodiazepine diones?

Methodological Answer:

- 2D NMR : Perform HSQC and HMBC to correlate ¹H-¹³C signals. Key signals:

- Decoupling Experiments : Suppress coupling in ¹H NMR to clarify multiplet patterns (e.g., diastereotopic protons at C3/C4) .

- Crystallographic Validation : Compare experimental NMR shifts to DFT-calculated shifts for X-ray-resolved structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.